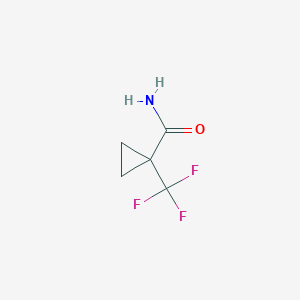
6-(3,4-二甲基苯基)嘧啶-2,4(1H,3H)-二酮
描述
6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
易于构建的取代嘧啶并[4,5-d]嘧啶酮
本研究探讨了嘧啶并[4,5-d]嘧啶酮-2,4-二酮环系统的合成,包括“6-(3,4-二甲基苯基)嘧啶-2,4(1H,3H)-二酮”的衍生物。这项研究对有机化学领域的新化学结构(Hamama et al., 2012)的发展具有重要意义。
吡咯嘧啶反应研究
本文研究了类似化合物的反应,具体是6-氨基-1,3-二甲基吡咯[3,4-d]嘧啶-2,4-二酮与1,3-二酮的反应,形成嘧啶并吡咯吡啉衍生物。这项研究增加了对吡咯嘧啶化学(Tsupak et al., 2003)的了解。
嘧啶衍生物中的热烯反应
本研究重点关注与“6-(3,4-二甲基苯基)嘧啶-2,4(1H,3H)-二酮”密切相关的化合物的热烯反应,导致嘧啶并[4,5-b]氮杂环己烯衍生物的形成。这些反应对于开发新的杂环化合物(Inazumi et al., 1994)至关重要。
新型嘧啶并[4,5-d]嘧啶酮的合成
本研究提出了一种新颖的嘧啶并[4,5-d]嘧啶酮衍生物的合成方法,展示了一种高效且无溶剂的过程。这种合成方法在药物化学和制药化学中具有重要价值(Bazgir et al., 2008)。
作用机制
Target of Action
The primary target of 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
生化分析
Biochemical Properties
6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins and thereby inhibiting their kinase activity. This interaction can lead to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis by activating the intrinsic apoptotic pathway . It also affects gene expression by inhibiting transcription factors that are essential for cell proliferation and survival.
Molecular Mechanism
At the molecular level, 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of target proteins, which is necessary for cell cycle progression. Additionally, the compound can modulate the expression of genes involved in apoptosis and cell survival, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells. The effects may diminish over time due to the development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits.
Metabolic Pathways
6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle. This inhibition can lead to altered metabolite levels and reduced energy production in cancer cells.
Transport and Distribution
The transport and distribution of 6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its localization and accumulation can influence its therapeutic and toxic effects.
Subcellular Localization
6-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is localized in various subcellular compartments, including the nucleus and mitochondria . Its activity and function can be affected by its subcellular localization. For example, in the nucleus, the compound can inhibit transcription factors and modulate gene expression, while in the mitochondria, it can induce apoptosis by disrupting mitochondrial membrane potential.
属性
IUPAC Name |
6-(3,4-dimethylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-9(5-8(7)2)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMLFZACLJIFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


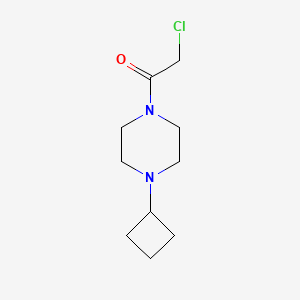

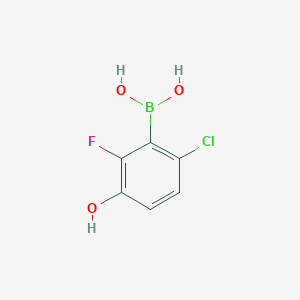

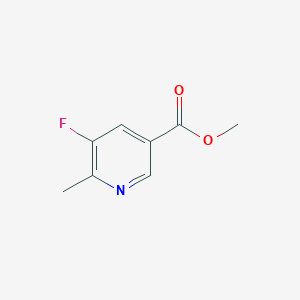
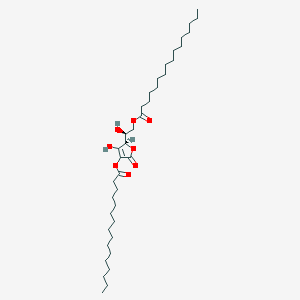
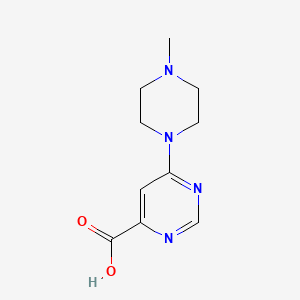
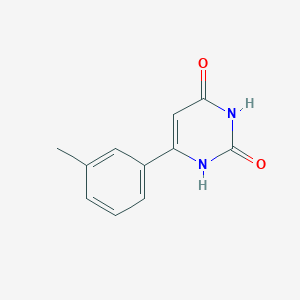

amine](/img/structure/B1466086.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
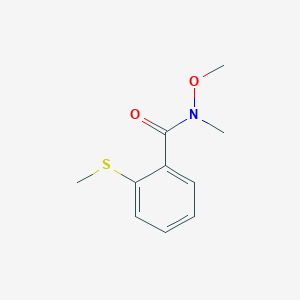
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
